molecular formula C10H15Cl2N3 B13465869 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B13465869
M. Wt: 248.15 g/mol
InChI Key: KXHREIVBDZTSDH-UHFFFAOYSA-N
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Description

1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine coreThe final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

  • 1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
  • 1-{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
  • Imidazo[1,2-a]pyrimidines

Uniqueness: 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride is unique due to the presence of both 6 and 8 methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

(6,8-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;;/h3,5-6H,4,11H2,1-2H3;2*1H

InChI Key

KXHREIVBDZTSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CN)C.Cl.Cl

Origin of Product

United States

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